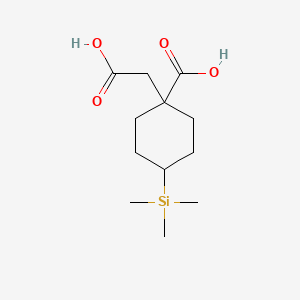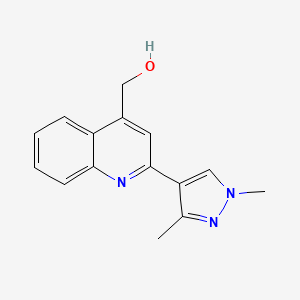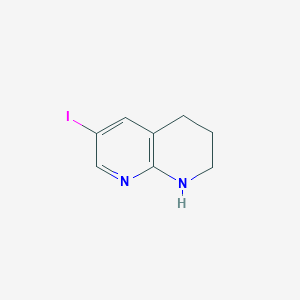
1-(Carboxymethyl)-4-(trimethylsilyl)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Carboxymethyl)-4-(trimethylsilyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C12H22O4Si It is a derivative of cyclohexane, featuring both carboxymethyl and trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carboxymethyl)-4-(trimethylsilyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexane derivatives with trimethylsilyl reagents. One common method is the reaction of 1-(carboxymethyl)cyclohexane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Carboxymethyl)-4-(trimethylsilyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Carboxymethyl)-4-(trimethylsilyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Carboxymethyl)-4-(trimethylsilyl)cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxymethyl group can participate in hydrogen bonding and electrostatic interactions, while the trimethylsilyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(Carboxymethyl)cyclohexane-1-carboxylic acid: Lacks the trimethylsilyl group, making it less lipophilic and potentially less stable.
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Contains a trifluoromethyl group instead of a trimethylsilyl group, which can significantly alter its chemical properties and reactivity.
Uniqueness: 1-(Carboxymethyl)-4-(trimethylsilyl)cyclohexanecarboxylic acid is unique due to the presence of both carboxymethyl and trimethylsilyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H22O4Si |
|---|---|
Molekulargewicht |
258.39 g/mol |
IUPAC-Name |
1-(carboxymethyl)-4-trimethylsilylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H22O4Si/c1-17(2,3)9-4-6-12(7-5-9,11(15)16)8-10(13)14/h9H,4-8H2,1-3H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
BZSZCTPBKKTMAI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1CCC(CC1)(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol](/img/structure/B11858893.png)







![6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B11858942.png)


